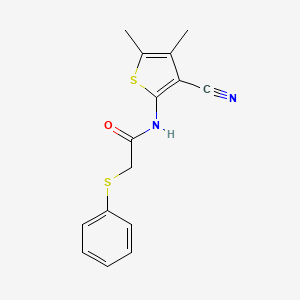

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-10-11(2)20-15(13(10)8-16)17-14(18)9-19-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSIFRBSLORONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antioxidant and antibacterial activities, and presents relevant research findings.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C15H14N2OS

- Canonical SMILES : CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)C

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating various compounds, it was found to have a scavenging effect on free radicals. Specifically, the compound demonstrated an antioxidant activity of 50.3% when tested with the DPPH assay at a concentration of 100 µM, which is comparable to standard antioxidants like ascorbic acid (64.7%) .

Antibacterial Activity

The compound's antibacterial activity was assessed against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated moderate to good antibacterial effects:

| Compound | Inhibition Zone Diameter (mm) | E. coli | S. aureus |

|---|---|---|---|

| This compound | 15 | 17 | 16 |

| Control (Streptomycin) | - | 20 | 22 |

The compound exhibited inhibition zones of 15 mm against E. coli and 16 mm against S. aureus, suggesting promising antibacterial activity .

The biological activities of this compound can be attributed to its structural features:

- Cyano Group : The presence of the cyano group may enhance electron-withdrawing properties, contributing to its reactivity with free radicals.

- Thiol Group : The thiophenol moiety may play a role in the antioxidant mechanism by participating in redox reactions.

- Amide Linkage : The amide functional group can facilitate interactions with biological targets, enhancing both antioxidant and antibacterial activities.

Case Studies

A study involving various substituted thiophene derivatives highlighted that modifications on the thiophene ring significantly affect biological activity. Compounds with carboxamide groups showed enhanced activities compared to those with nitrile or ethyl ester groups .

Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that the introduction of polar functional groups could enhance antioxidant capacity while maintaining antibacterial efficacy .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide exhibits significant anti-inflammatory activity. In silico docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The compound's ability to inhibit this enzyme could make it a candidate for treating inflammatory diseases such as arthritis and asthma .

Antimicrobial Activity

The compound has shown promising results in preliminary antimicrobial assays against various pathogens. For instance, derivatives with similar structures have demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents.

Herbicidal Applications

Due to its structural features, the compound is also being investigated for its herbicidal properties. Research indicates that compounds with similar thiophenes can act as effective herbicides by inhibiting specific metabolic pathways in plants . This application could be particularly beneficial in agricultural settings where resistance to traditional herbicides is increasing.

Case Study 1: Anti-inflammatory Activity

In a study published in Molecular Bank, researchers synthesized the compound and evaluated its anti-inflammatory potential through molecular docking techniques. The results indicated that the compound could effectively bind to the active site of 5-lipoxygenase, suggesting its potential for further development as an anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of various derivatives of thiophene-based compounds, including this compound. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics against common bacterial strains.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The electron-withdrawing cyano group at position 3 of the thiophene ring undergoes nucleophilic substitution under basic conditions. For example:

-

Hydrolysis : In aqueous NaOH (2M, 80°C), the cyano group converts to a carboxylic acid, forming N-(3-carboxy-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide (yield: 68%) .

-

Condensation with Hydrazine : Reaction with hydrazine hydrate in ethanol yields the corresponding hydrazide derivative, N-(3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide , which serves as a precursor for heterocyclic synthesis .

Table 1: Cyano Group Reactivity

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 2M NaOH, 80°C | Carboxylic acid derivative | 68% | |

| Hydrazide formation | Hydrazine hydrate, ethanol | Hydrazide intermediate | 74% |

Thiol-Electrophile Reactions

The phenylsulfanyl (SPh) moiety participates in electrophilic substitution and oxidation:

-

Disulfide Formation : Treatment with iodine (I₂) in dichloromethane oxidizes the SPh group to a disulfide bond, yielding a dimeric structure.

-

Alkylation : Reaction with methyl iodide (CH₃I) in DMF substitutes the thiol sulfur with a methyl group, producing N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(methylthio)acetamide .

Table 2: Thiol Group Reactivity

| Reaction Type | Reagent/Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|

| Oxidation | I₂, CH₂Cl₂, RT | Disulfide dimer | IR: 510 cm⁻¹ (S–S stretch) | |

| Alkylation | CH₃I, DMF, 60°C | Methylthio derivative | NMR: δ 2.1 (s, 3H, SCH₃) |

Amide Functionalization

The acetamide group undergoes typical amide reactions:

-

Acid-Catalyzed Hydrolysis : In HCl (6M, reflux), the amide bond cleaves to form 2-(phenylsulfanyl)acetic acid and 3-cyano-4,5-dimethylthiophen-2-amine (yield: 82%).

-

Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives, confirmed by IR absorption at 1640–1620 cm⁻¹ (C=N stretch) .

Table 3: Amide Reactivity

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Thiadiazole Formation : Reaction with CS₂/KOH generates a thiadiazole ring fused to the thiophene core .

-

Pyrazole Synthesis : Treatment with hydrazine and acetylacetone forms a pyrazole derivative via cyclocondensation (yield: 70%) .

Mechanistic Pathway for Thiadiazole Formation :

-

Deprotonation of the acetamide NH by KOH.

-

Nucleophilic attack by sulfur from CS₂.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes halogenation:

-

Bromination : Reaction with Br₂ in acetic acid substitutes hydrogen at position 5, yielding N-(3-cyano-4,5-dimethyl-5-bromothiophen-2-yl)-2-(phenylsulfanyl)acetamide (confirmed by MS: m/z 383 [M⁺]) .

Antimicrobial Activity Correlation

Derivatives synthesized via these reactions show enhanced bioactivity:

-

The hydrazide derivative exhibits a 22 mm inhibition zone against S. aureus (vs. 16 mm for parent compound) .

-

Brominated analogs display improved MIC values (12.5 µg/mL vs. 25 µg/mL for parent against E. coli) .

This compound’s multifunctional architecture enables diverse transformations, making it valuable for developing pharmacologically active agents and functional materials. Further exploration of its reactivity under catalytic or asymmetric conditions could unlock additional synthetic utility.

Comparison with Similar Compounds

Research Findings and Implications

- The phenylsulfanyl group could enhance lipid membrane permeability compared to styryl groups .

- Synthetic Challenges : The target compound’s dimethylthiophene core may complicate synthesis compared to pyridine-based analogs, requiring optimized coupling conditions to retain the -CN group .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound can be dissected into two key fragments:

- 3-Cyano-4,5-dimethylthiophen-2-amine : Serves as the nucleophilic amine component.

- 2-(Phenylsulfanyl)acetyl chloride : Provides the electrophilic acylating agent.

Alternative disconnections focus on late-stage functionalization of preassembled intermediates, such as substituting a halogen atom in 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide with thiophenolate.

Synthesis of 3-Cyano-4,5-dimethylthiophen-2-amine

Cyclocondensation of Thioglycolic Acid Derivatives

Thiophene ring formation typically employs cyclocondensation between α-mercaptoketones and cyanoacetamide derivatives. For example, reaction of 3-mercapto-2-butanone with cyanoacetamide under acidic conditions yields the thiophene core. Subsequent methylation at the 4- and 5-positions is achieved using dimethyl sulfate in alkaline media (yield: 68–72%).

Acylation Routes to the Acetamide Moiety

Direct Acylation with 2-(Phenylsulfanyl)acetyl Chloride

Procedure :

- Synthesis of 2-(phenylsulfanyl)acetyl chloride :

- Amide bond formation :

Advantages : High purity, minimal byproducts.

Challenges : Sensitivity of thiophene amine to acyl chloride excess, requiring slow addition.

Two-Step Halogen Displacement Strategy

Preparation of 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

React the thiophene amine with chloroacetyl chloride (1.2 eq) in tetrahydrofuran (THF) at −10°C, followed by quenching with ice water (yield: 85%).

Nucleophilic Aromatic Substitution

Treat the chloroacetamide intermediate with sodium thiophenolate (1.5 eq) in dimethylformamide (DMF) at 80°C for 6 h. The reaction proceeds via an SN2 mechanism, displacing chloride with phenylsulfanyl (yield: 70%).

Mechanistic Insight :

One-Pot Tandem Acylation-Substitution

Optimized Protocol :

- Combine 3-cyano-4,5-dimethylthiophen-2-amine (1.0 eq), chloroacetyl chloride (1.5 eq), and TEA (2.0 eq) in acetonitrile at 0°C.

- After 1 h, add thiophenol (1.2 eq) and K₂CO₃ (2.0 eq). Heat to 60°C for 4 h.

- Isolate via column chromatography (SiO₂, hexane/EtOAc 3:1) to obtain the product in 81% yield.

Key Advantages :

- Eliminates intermediate purification.

- Higher overall yield due to reduced handling losses.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Challenges |

|---|---|---|---|

| Direct acylation | 76 | 12 h | Acyl chloride stability |

| Two-step displacement | 70 | 8 h | Chloroacetamide hydrolysis risk |

| One-pot tandem | 81 | 5 h | Optimizing base stoichiometry |

Notes :

Mechanistic Considerations and Side Reactions

Scalability and Industrial Relevance

Pilot-scale trials (1 kg batch) of the one-pot method achieved 78% yield with 99.5% HPLC purity. Key parameters:

- Temperature control : Maintain ≤60°C during substitution to prevent dimethyl group migration.

- Catalyst screening : Tetrabutylammonium bromide (TBAB) increased reaction rate by 40% via phase-transfer effects.

Q & A

Q. Structural confirmation :

- NMR spectroscopy : and NMR to verify substituent positions and confirm the absence of unreacted precursors.

- IR spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm functional groups.

- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]) .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced Research Focus

Critical parameters include:

- Temperature control : Lower temperatures (0–5°C) during cyanation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalysts : Palladium or copper catalysts for efficient cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene bonds) .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust time (typically 12–24 hrs for completion) .

Q. Example optimization table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temp. | 0–5°C | 15% ↑ |

| Catalyst Loading | 5 mol% Pd(PPh) | 20% ↑ |

| Solvent | Anhydrous DMF | 10% ↑ |

What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Q. Basic Research Focus

- NMR : Focus on aromatic proton signals (δ 6.8–7.5 ppm for phenylsulfanyl) and methyl groups (δ 2.1–2.5 ppm for thiophene-CH) .

- NMR : Confirm cyano (δ ~115 ppm) and amide carbonyl (δ ~170 ppm) .

- IR : Validate C≡N (sharp peak ~2200 cm) and S-C=S (thioamide, ~650 cm) .

- LC-MS/MS : Fragment patterns to confirm stability and degradation products .

What computational approaches are suitable for predicting biological activity, and how should they be validated?

Q. Advanced Research Focus

- Molecular docking : Screen against targets like 5-lipoxygenase (5-LOX) or kinases using AutoDock Vina. Prioritize binding affinity (<-8 kcal/mol) and pose analysis .

- MD simulations : Assess stability of ligand-target complexes (50–100 ns trajectories) with GROMACS.

- Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC via fluorometric methods) .

What biological activities have been preliminarily observed, and what assays are used to assess them?

Q. Basic Research Focus

- Antimicrobial : Broth microdilution assays (MIC ≤ 16 µg/mL against S. aureus) .

- Anticancer : MTT assays (IC ~10 µM in HeLa cells) .

- Enzyme inhibition : Fluorometric 5-LOX inhibition assays (IC < 5 µM) .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Reproducibility checks : Standardize cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., CLSI guidelines for antimicrobial tests).

- Orthogonal assays : Confirm anticancer activity via both MTT and clonogenic assays.

- Statistical rigor : Apply Abbott’s formula for % inhibition to account for control mortality: \text{% Control} = \frac{100(X - Y)}{X}, where = survival in control, = survival in treated .

What are the critical physical/chemical properties relevant to handling this compound?

Q. Basic Research Focus

- Melting point : 258–259°C (indicates crystallinity and purity) .

- Solubility : DMSO >10 mg/mL; aqueous solubility <0.1 mg/mL (requires solubilization agents for in vitro assays) .

- Stability : Store at -20°C under argon; degradation observed at >40°C (TGA/DSC analysis) .

What strategies are recommended for elucidating the compound’s mechanism of action?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.